

# 1H NMR spectrum analysis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

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## Compound of Interest

Compound Name: *3-Chloro-4-hydroxy-5-nitrobenzonitrile*

CAS No.: *1689-88-9*

Cat. No.: *B169153*

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## 1H NMR Spectrum Analysis: 3-Chloro-4-hydroxy-5-nitrobenzonitrile

### A Comparative Guide for Structural Validation Executive Summary & Strategic Context

**3-Chloro-4-hydroxy-5-nitrobenzonitrile** is a highly functionalized aromatic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its structural integrity is defined by a specific substitution pattern: a central phenol core flanked by electron-withdrawing nitrile, nitro, and chloro groups.

The Analytical Challenge: Confirming the regiochemistry of this molecule is non-trivial. Standard synthesis (e.g., nitration of 3-chloro-4-hydroxybenzonitrile) can yield regioisomeric byproducts (e.g., nitration at the 2-position). This guide compares the Target Analysis Workflow against Alternative Scenarios (isomers/precursors), providing a self-validating protocol to ensure batch purity.

## Strategic Protocol: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the critical phenolic proton.

Parameter	Recommended: DMSO-d <sub>6</sub>	Alternative: CDCl <sub>3</sub>	Analysis
Solubility	High	Low/Moderate	The polar nitro and hydroxyl groups make this molecule sparingly soluble in chloroform, leading to poor signal-to-noise ratios.
OH Signal	Sharp, Deshielded	Broad/Invisible	DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton. In CDCl <sub>3</sub> , rapid chemical exchange often broadens this peak into the baseline.
Water Peak	3.33 ppm	1.56 ppm	DMSO separates the water peak from the aromatic region, preventing signal overlap.

Expert Insight: The presence of the ortho-nitro group creates a strong intramolecular hydrogen bond with the hydroxyl group. However, DMSO-d<sub>6</sub> is still required to disrupt intermolecular aggregation and provide a consistent chemical shift for the OH proton, typically shifting it downfield (>11 ppm).

## Predicted Spectral Assignment & Analysis

Based on substituent additivity rules (Curphy-Morrison) and empirical data from structurally similar nitrophenols, the spectrum is characterized by two distinct aromatic signals and one downfield exchangeable singlet.

## The "Fingerprint" Region (Aromatic)

The molecule is asymmetric. There are two aromatic protons: H2 (between Cl and CN) and H6 (between CN and NO<sub>2</sub>).

- H6 (Position 6): This proton is sandwiched between two strong electron-withdrawing groups (EWGs): the Nitrile (CN) and the Nitro (NO<sub>2</sub>). It will be the most deshielded aromatic signal.
- H2 (Position 2): This proton is between the Nitrile (CN) and the Chloro (Cl) group. Chlorine is less electron-withdrawing than the nitro group.

Coupling Constant (ngcontent-ng-c3932382896="" \_nghost-ng-c102404335="" class="inline ng-star-inserted">

): H2 and H6 are meta to each other. They will exhibit a characteristic meta-coupling constant (ngcontent-ng-c3932382896="" \_nghost-ng-c102404335="" class="inline ng-star-inserted">

) of 1.5 – 2.5 Hz.

## Table 1: Chemical Shift Assignments (DMSO-d<sub>6</sub>, 400 MHz)

Signal	Proton	Type	Predicted Shift ( $\delta$ ppm)*	Multiplicity	Coupling (Hz)	Structural Logic
A	-OH	Phenolic	11.0 – 12.5	Broad Singlet (br s)	-	Highly acidic due to ortho-NO <sub>2</sub> and para-CN. Intramolecular H-bond stabilizes signal.
B	H-6	Aromatic	8.30 – 8.55	Doublet (d)	~2.0 Hz	Most deshielded. Ortho to NO <sub>2</sub> and CN.
C	H-2	Aromatic	7.90 – 8.15	Doublet (d)	~2.0 Hz	Shielded relative to H-6. Ortho to Cl and CN.

\*Note: Exact shifts may vary  $\pm 0.2$  ppm depending on concentration and temperature. The relative order (H6 > H2) is constant.

## Comparative Analysis: Target vs. Alternatives

This section differentiates the target molecule from its most likely "impostors" (Regioisomers and Starting Materials).

### Scenario A: Target vs. Regioisomer (2-Nitro Isomer)

If nitration occurs at the 2-position instead of the 5-position, the symmetry and coupling change drastically.

- Target (3-Cl, 5-NO<sub>2</sub>): Protons are meta (H2, H6). Result: Two doublets with  
  
Hz.
- Alternative (Regioisomer 3-Cl, 2-NO<sub>2</sub>): Protons would be H5 and H6 (if nitration at 2, Cl at 3, OH at 4).
  - Correction: If starting material is 3-chloro-4-hydroxybenzotrile, positions 2, 5, and 6 are open.
  - Isomer (2-Nitro): Protons are at H5 and H6. They are ortho to each other.
  - Result: Two doublets with  
  
Hz.

Decision Rule: If you see large coupling (~8 Hz), you have the wrong isomer. If you see small coupling (~2 Hz), you have the correct substitution pattern.

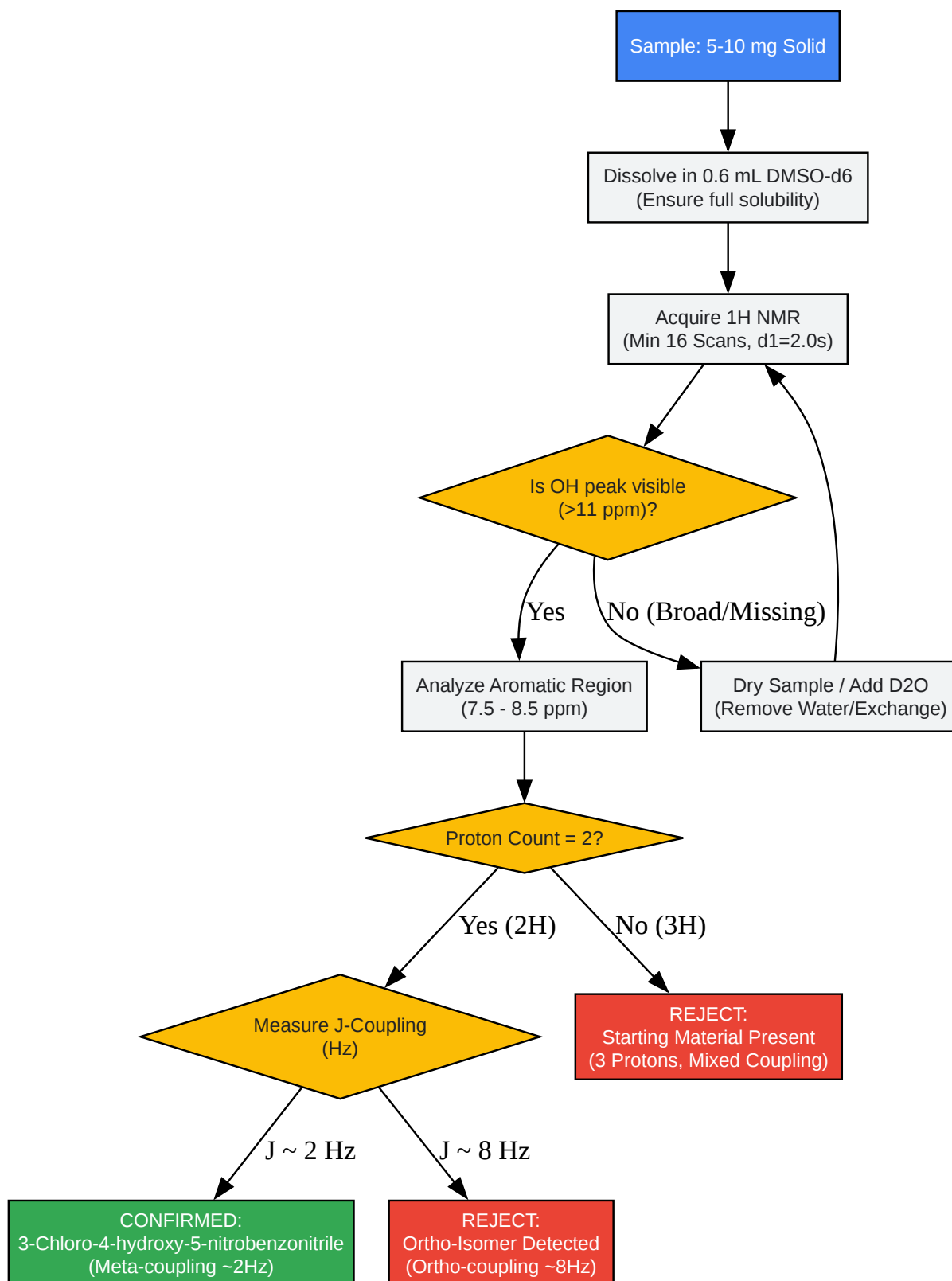
### Scenario B: Target vs. Precursor (3-Chloro-4-hydroxybenzotrile)[1]

- Precursor: Has 3 aromatic protons (H2, H5, H6).

- H5 and H6 are ortho-coupled (ngcontent-ng-c3932382896="" \_ngghost-ng-c102404335="" class="inline ng-star-inserted">  
Hz).
- H2 is meta-coupled to H6.
- Target: Has only 2 aromatic protons. The signal for H5 (approx 7.0-7.2 ppm) disappears upon nitration.

## Experimental Workflow (Graphviz)

The following diagram illustrates the decision logic for confirming the structure.



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Caption: Logical workflow for structural verification of **3-Chloro-4-hydroxy-5-nitrobenzonitrile**, emphasizing the differentiation from isomers via coupling constants.

## Detailed Protocol

### Step 1: Sample Preparation[1]

- Weigh 5–10 mg of the yellow/orange solid into a clean vial.
- Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
- Critical: Vortex until completely dissolved. Suspended particles will cause line broadening, obscuring the fine meta-coupling.

### Step 2: Acquisition Parameters[1]

- Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
- Scans (NS): 16 (minimum) to 64 (for clean baselines).
- Relaxation Delay (D1): Set to 2.0 seconds. The aromatic protons adjacent to nitro groups can have longer T1 relaxation times; a short D1 may reduce integration accuracy.
- Spectral Width: 0 – 14 ppm (to capture the downfield OH).

### Step 3: Processing & Integration[1]

- Phasing: Ensure the OH peak is properly phased; it may be broad.[1]
- Baseline Correction: Apply automatic baseline correction (Bernstein polynomial) to ensure accurate integration of the aromatic doublets.
- Referencing: Set the residual DMSO pentet to 2.50 ppm.

### Step 4: D<sub>2</sub>O Shake (Optional Validation)

If the peak at >11 ppm is ambiguous:

- Add 1-2 drops of D<sub>2</sub>O to the NMR tube.

- Shake and re-acquire.
- Result: The peak at >11 ppm should disappear (exchange with D), confirming it is the -OH proton and not an aldehyde or impurity.

## References

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